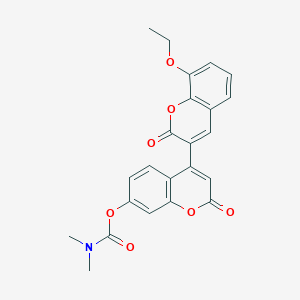
8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl dimethylcarbamate, also known as EDDC, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields. EDDC is a member of the coumarin family and is synthesized through a series of chemical reactions.
Scientific Research Applications
Photophysical and Photochemical Properties in Drug Research
Studies on similar chromene compounds have focused on their photophysical and photochemical properties. For instance, substituted zinc phthalocyanines have been investigated for their potential in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. These compounds, characterized by their ability to generate singlet oxygen and exhibit fluorescence, demonstrate the significance of chromene derivatives in developing treatments for various diseases, including cancer (GÜrol et al., 2007).
Catalytic Activity in Organic Synthesis
The catalytic activity of palladium (Pd) in facilitating the synthesis of complex organic compounds is another area of interest. A study detailed the synthesis of an antitumor agent with a structure somewhat analogous to the compound , highlighting the role of Pd(II) catalysts in forming cyclic alkenyl ethers, essential frameworks in natural products and pharmaceuticals (Mondal et al., 2003).
Environmental and Biological Monitoring
The determination of toxic equivalent factors (TEFs) for compounds like dioxins and related halogenated hydrocarbons, using bioassays such as the aryl hydrocarbon hydroxylase (AHH) induction, indicates the utility of similar chemical compounds in environmental and biological monitoring. This method quantifies the "toxic equivalents" present in environmental samples, providing a cost-effective alternative to conventional analytical methods (Safe, 1987).
Chemical Synthesis and Material Science
Research in material science and chemical synthesis also benefits from the study of chromene derivatives. For example, the synthesis of dioxomolybdenum(VI) complexes and their structural characterization through hydrogen bonds and π–π stacking interactions demonstrate the importance of these compounds in developing new materials with potential applications in catalysis and electronics (Alghool & Slebodnick, 2014).
properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7/c1-4-28-18-7-5-6-13-10-17(22(26)31-21(13)18)16-12-20(25)30-19-11-14(8-9-15(16)19)29-23(27)24(2)3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZEYMZRWGYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


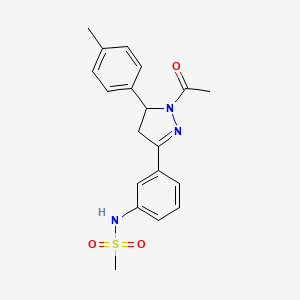
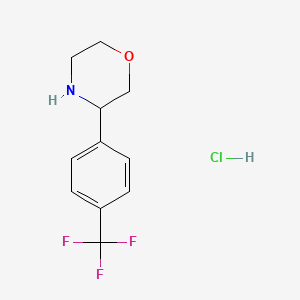
![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2542315.png)
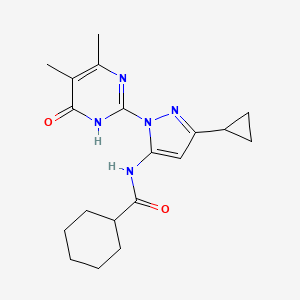

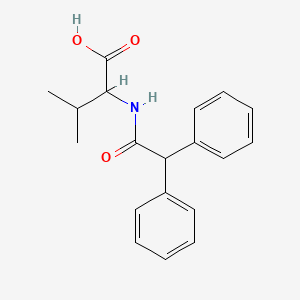
![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)
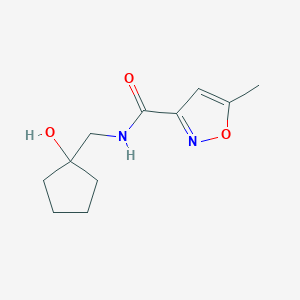
![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

